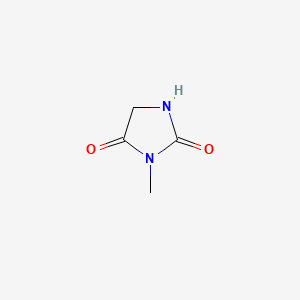

3-Methylimidazolidine-2,4-dione

Description

Historical Context and Evolution of Imidazolidine-2,4-dione Chemistry

The parent compound, imidazolidine-2,4-dione (hydantoin), has a rich history dating back to the 19th century. The initial synthesis of hydantoin (B18101) itself is often credited to Adolf von Baeyer in 1861. thieme-connect.com A pivotal moment in hydantoin chemistry was the development of the Bucherer-Bergs reaction in the early 20th century, which provided a convenient method for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.gov This reaction, along with others like the Biltz synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) in 1908, solidified the importance of the hydantoin scaffold in organic chemistry. nih.govbepls.com

The chemistry of hydantoins has since evolved, with numerous methods developed for their synthesis and modification. organic-chemistry.org The ability to introduce substituents at various positions on the hydantoin ring has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active compounds. nih.gov The development of methods for N-substitution, including the synthesis of N-methylated derivatives like 3-methylimidazolidine-2,4-dione, has further expanded the chemical space accessible from this versatile core.

Significance of this compound as a Synthetic Scaffold

The methylation at the N-3 position of the imidazolidine-2,4-dione ring in this compound significantly influences its chemical properties and reactivity, making it a valuable synthetic scaffold. This modification can alter the molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design. nih.gov

The presence of the methyl group at the N-3 position allows for selective reactions at other positions of the hydantoin ring. For instance, the remaining N-H proton at the N-1 position can be selectively alkylated or arylated to introduce further diversity. The C-5 position can also be functionalized, often through condensation reactions with aldehydes and ketones, to create a wide range of derivatives. semanticscholar.org This controlled, stepwise modification is a key reason for its utility as a synthetic building block.

Overview of Key Research Areas for this compound and its Derivatives

Derivatives of this compound are being actively investigated in several key research areas, primarily driven by their diverse biological activities.

Medicinal Chemistry: The hydantoin scaffold is a cornerstone in drug discovery, and N-methylated derivatives are no exception. Research has shown that derivatives of this compound exhibit a range of pharmacological properties, including:

Anticancer Activity: Numerous studies have explored the potential of hydantoin derivatives as anticancer agents. For example, certain imidazolidine-2,4-dione derivatives have shown promising growth inhibitory activity against various cancer cell lines. mdpi.comnih.gov The structural modifications enabled by the 3-methyl group can be used to optimize the interaction of these compounds with biological targets.

Antimicrobial and Antifungal Activity: The hydantoin nucleus is a component of some antimicrobial and antifungal agents. nih.gov Research continues to explore new derivatives, including those based on the 3-methylhydantoin scaffold, to combat drug-resistant pathogens.

Antidiabetic and Anti-inflammatory Properties: Some imidazolidine-2,4-dione derivatives have been investigated for their potential as antidiabetic and anti-inflammatory agents. nih.govmdpi.com The thiazolidinedione class of drugs, which shares structural similarities with hydantoins, has a well-established role in diabetes treatment, providing a rationale for exploring hydantoin derivatives for similar activities. acs.orgresearchgate.netacs.org

Catalysis: More recently, metal complexes of hydantoin derivatives have been explored for their catalytic applications. These complexes can act as catalysts in various organic transformations. For example, copper complexes of 2-methylimidazole (B133640) iminodiacetates have shown catalytic activity in the oxidation of cyclohexane. mdpi.com While this example does not directly involve this compound, it highlights the potential for developing catalytic systems based on metal complexes of N-substituted hydantoins. Research in this area is ongoing, with a focus on creating efficient and selective catalysts for a range of chemical reactions. researchgate.netnih.govekb.eg

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methylhydantoin, Hydantoin, 3-methyl- |

| CAS Number | 6843-45-4 |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 49.4 Ų |

| Complexity | 143 |

| XLogP3-AA | -0.9 |

Data sourced from PubChem. semanticscholar.org

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While a publicly available, fully assigned spectrum for this compound can be challenging to locate, the characteristic chemical shifts for similar hydantoin structures are well-documented. For instance, in the ¹H NMR spectrum of a related compound, 5-methyl-5-benzylhydantoin, the N-H protons of the hydantoin ring appear as singlets at approximately 7.94 and 10.36 ppm. In the ¹³C NMR spectrum, the carbonyl carbons (C=O) resonate at around 178.0 and 156.6 ppm, and the C-5 carbon appears at approximately 63.3 ppm. mdpi.com The presence of the N-methyl group in this compound would result in a characteristic singlet in the ¹H NMR spectrum, typically in the range of 2.8-3.2 ppm.

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218556 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-45-4 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylimidazolidine 2,4 Dione and Its Functionalized Derivatives

Regioselective Alkylation Strategies for N-Methylation of Imidazolidine-2,4-dione

Direct methylation of the imidazolidine-2,4-dione (hydantoin) ring presents a challenge in controlling the regioselectivity, as the ring contains two nitrogen atoms available for alkylation. The acidity of the N-H protons plays a crucial role, with the N3-proton being generally more acidic than the N1-proton. thieme-connect.com This difference in acidity allows for regioselective alkylation under specific reaction conditions.

N3-Alkylation via Dimethylacetal Dimethylacetamide (DMADMA)

A notable method for the regioselective N3-methylation of hydantoins involves the use of dimethylacetal dimethylacetamide (DMADMA). While specific research on the use of DMADMA for the synthesis of 3-methylimidazolidine-2,4-dione is not extensively detailed in the provided results, the principle of using such reagents lies in their ability to act as a methyl source under conditions that favor alkylation at the more acidic N3 position.

Alkylation with Alkyl Halides in the Presence of Bases

A common and versatile method for N-alkylation involves the use of alkyl halides, such as methyl iodide or methyl bromide, in the presence of a base. researchgate.netyoutube.com The choice of base and reaction conditions is critical for achieving regioselectivity. The use of a strong base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) typically leads to alkylation at the N3 position. thieme-connect.com

For instance, the synthesis of 3-methyl-5,5-diphenylimidazolidine-2,4-dione (B3061081) has been accomplished by treating 5,5-diphenylimidazolidine-2,4-dione with methyl bromide in DMF. researchgate.net The reaction proceeds via deprotonation of the more acidic N3-proton by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide.

| Starting Material | Reagents | Product | Yield |

| 5,5-Diphenylimidazolidine-2,4-dione | Methyl bromide, DMF | 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | Not specified |

It is important to note that the use of milder bases or different solvent systems can sometimes lead to mixtures of N1 and N3 alkylated products. thieme-connect.com

Multi-component Reaction Approaches to this compound Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like hydantoin (B18101) analogues in a single step from simple starting materials. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org These products can then undergo subsequent cyclization reactions to form hydantoin rings. For example, an Ugi reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide can produce an intermediate that, upon treatment with a base, cyclizes to a hydantoin derivative. nih.govresearchgate.net This strategy allows for the introduction of diversity at multiple positions of the hydantoin scaffold.

Similarly, the Strecker amino acid synthesis, a three-component reaction between an aldehyde or ketone, ammonia (B1221849) (or an amine), and cyanide, produces α-aminonitriles. mdpi.comwikipedia.orgmasterorganicchemistry.com These aminonitriles are key intermediates that can be converted to hydantoins through reactions like the Bucherer-Bergs synthesis. mdpi.comresearchgate.net

Cyclization Reactions for Direct Synthesis of the Imidazolidine-2,4-dione Ring System

Direct construction of the imidazolidine-2,4-dione ring through cyclization reactions is a fundamental and widely used strategy.

Bucherer-Bergs Reaction for Imidazolidine-2,4-dione Precursors

The Bucherer-Bergs reaction is a classic and highly effective multi-component reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgmdpi.comencyclopedia.pubnih.govorganic-chemistry.org The reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate. mdpi.comencyclopedia.pub The reaction proceeds through the formation of an α-aminonitrile intermediate, which then cyclizes to the hydantoin ring. wikipedia.orgjsynthchem.com

While the classical Bucherer-Bergs reaction yields hydantoins unsubstituted at the nitrogen atoms, modifications can be employed to introduce substituents. For instance, using a primary amine in place of ammonia can lead to N-substituted hydantoins. A modified Bucherer-Bergs reaction using nitriles and organometallic reagents has also been developed to create further structural diversity. organic-chemistry.org

| Carbonyl Compound | Reagents | Product Type |

| Aldehyde/Ketone | KCN, (NH₄)₂CO₃ | 5-Substituted/5,5-Disubstituted Hydantoin |

| Nitrile | RLi or RMgX, KCN, (NH₄)₂CO₃ | 5,5'-Disubstituted Hydantoin |

Cyclization of N-(methylaminocarbonyl)glycine

The direct cyclization of N-carbamoyl amino acids is another important route to hydantoins. researchgate.netlookchem.com Specifically, the cyclization of N-(methylaminocarbonyl)glycine can be used to synthesize this compound. This cyclization can often be achieved by heating the N-carbamoyl amino acid, sometimes in the presence of an acid or base. lookchem.com The biocatalytic hydrolysis of hydantoins to N-carbamoyl amino acids and subsequently to amino acids is a well-established industrial process, and the reverse reaction, the cyclization, is a key step in many synthetic pathways. researchgate.net

| Starting Material | Condition | Product |

| N-(methylaminocarbonyl)glycine | Heating | This compound |

This method is particularly useful for preparing hydantoins with specific substitution patterns that might be difficult to achieve through other methods.

Condensation Reactions Involving Amino Acids or Amidines

The synthesis of the imidazolidine-2,4-dione core, commonly known as a hydantoin ring, can be effectively achieved through condensation reactions that utilize amino acids or their derivatives. This approach is a cornerstone in the formation of this heterocyclic system, providing a direct pathway to substituted hydantoins.

A prominent method involves the reaction of an amino acid with an isocyanate or isothiocyanate. nih.gov For instance, the synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones has been successfully demonstrated starting from C-phenylglycine, an amino acid derivative. In this process, the amino group of C-phenylglycine reacts with a compound like phenyl isocyanate through a condensation reaction to form the hydantoin ring structure. nih.gov This method is versatile, allowing for the introduction of various substituents at both the N-3 and C-5 positions, depending on the choice of the starting amino acid and isocyanate.

The classical Urech hydantoin synthesis is another key example, which begins with an amino acid. This reaction typically involves the treatment of an amino acid with potassium cyanate (B1221674), followed by heating with a mineral acid to induce cyclization and form the hydantoin ring. ceon.rs

While direct condensation with amidines to form the this compound core is less commonly documented, related chemistries highlight the utility of amidine-like structures in synthesizing nitrogen-containing heterocycles. For example, the synthesis of 3-amino-1,2,4-triazole, a different heterocycle, involves the cyclization of aminoguanidine (B1677879) formate. google.com Aminoguanidine contains a guanidinium (B1211019) group, which shares structural similarities with amidines. This suggests that precursors with amidine functionalities could be potential, albeit less conventional, starting points for constructing related heterocyclic systems.

Derivatization Strategies at Specific Positions of the this compound Core

Once the this compound core is formed, its chemical functionality can be expanded through targeted derivatization at specific atomic positions. These strategies are essential for fine-tuning the molecule's properties.

Acylation and Sulfonylation at Nitrogen Atoms

The nitrogen atoms of the imidazolidine-2,4-dione ring are key sites for derivatization. In this compound, the N-3 position is already occupied by a methyl group. Therefore, acylation and sulfonylation reactions primarily target the N-1 position, which bears a reactive hydrogen atom.

Acylation can be achieved by reacting the N-1 nitrogen with acylating agents such as acid chlorides or anhydrides in the presence of a base. This results in the formation of N-1 acylated derivatives. For example, the synthesis of certain chromene derivatives incorporates a 1-acetyl-3-methyl-pyrazolyl moiety, indicating that acylation of a nitrogen atom within a heterocyclic ring is a feasible and utilized synthetic step. researchgate.net

Sulfonylation follows a similar principle, where sulfonyl chlorides are reacted with the N-1 position to introduce a sulfonyl group. These reactions expand the structural diversity of the hydantoin core, allowing for the attachment of a wide range of functional groups.

Substitution Reactions at Carbon Atoms (e.g., C5)

One of the most powerful methods for derivatizing the C-5 position is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group at C-5 of a hydantoin ring that is unsubstituted at this position. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. scilit.com For instance, the condensation of benzaldehyde (B42025) with a hydantoin results in the formation of a 5-phenylmethylene hydantoin. uva.nl This strategy has been used to synthesize a range of 5-arylmethylene derivatives.

Furthermore, the synthesis of 5,5-disubstituted hydantoins is commonly achieved through multi-component reactions like the Bucherer-Bergs reaction, which builds the ring with the desired substituents already in place. However, for derivatizing a pre-formed ring, alkylation at the C-5 position can be performed if the position is activated, for example, by an adjacent electron-withdrawing group. The wide range of existing 5,5-disubstituted hydantoins, such as 3-methyl-5,5-diphenylimidazolidine-2,4-dione, underscores the importance of substitution at this carbon atom. nih.govaxios-research.comresearchgate.net

A selection of C-5 substituted imidazolidine-2,4-dione derivatives is presented in the table below.

| Compound Name | C-5 Substituent(s) | Reference |

| 5-Ethyl-5-(3-methyl-but-3-enyl)-imidazolidine-2,4-dione | Ethyl, 3-methyl-but-3-enyl | ceon.rs |

| 5-(3-Methyl-but-3-enyl)-5-propyl-imidazolidine-2,4-dione | 3-Methyl-but-3-enyl, Propyl | ceon.rs |

| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | Phenyl, Phenyl | nih.gov |

| 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione | 2-(Methylthio)ethyl | nih.gov |

| 5-Methylhydantoin | Methyl | nih.gov |

Halogenation and Reduction Methodologies

Halogenation and reduction are two other important transformations for modifying the this compound scaffold.

Halogenation can introduce halogen atoms either onto the heterocyclic ring itself or onto its substituents. While direct halogenation of the hydantoin ring can be challenging, precursors can be halogenated before ring formation. For instance, the synthesis of intermediates like 3-bromopentane-2,4-dione (B1269506) for use in subsequent cyclization reactions demonstrates an indirect route to halogenated systems. researchgate.net The existence of compounds like 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione illustrates that halogenated aryl substituents are commonly incorporated. bldpharm.com

Reduction methodologies can target the carbonyl groups (C=O) at the C-2 and C-4 positions of the imidazolidine-2,4-dione ring. Selective reduction of these groups can lead to a variety of partially or fully reduced heterocyclic structures. The specific outcome of the reduction depends on the reducing agent used and the reaction conditions. These reactions are less common than substitutions but provide a route to novel structural analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable practices. researchgate.net These principles focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

For related heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones, significant progress has been made in developing green synthetic protocols. These methods often serve as models for the synthesis of imidazolidine-2,4-diones. Key strategies include:

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. One-pot, multi-component reactions under solvent-free conditions, often facilitated by grinding or gentle heating, have proven effective. researchgate.netnih.gov

Use of Natural and Reusable Catalysts: There is a shift away from hazardous and corrosive acid or base catalysts towards more sustainable alternatives. For example, cuttlebone, a naturally occurring and biodegradable material, has been successfully employed as a reusable, heterogeneous catalyst for the Biginelli reaction, which produces a related dihydropyrimidine (B8664642) core. researchgate.net

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. nih.gov

Atom Economy: Multi-component reactions, such as the Biginelli or Bucherer-Bergs reactions, are inherently atom-economical as they combine several starting materials into a single product with few or no byproducts. researchgate.netnih.gov

An example of a green synthetic approach for a related structure is the use of trichloroacetic acid as an efficient and inexpensive catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. nih.gov The adoption of such eco-friendly methods for the synthesis of this compound is crucial for the future of sustainable chemical manufacturing. nih.gov

Reaction Mechanisms and Reactivity Profiles of 3 Methylimidazolidine 2,4 Dione

Electrophilic and Nucleophilic Substitution Reactions

The imidazolidine-2,4-dione ring possesses both electrophilic and nucleophilic sites, allowing for a range of substitution reactions. The reactivity of the ring is influenced by the presence of the methyl group at the N-3 position and any substituents at the C-5 position.

Electrophilic Substitution: The lone pair of electrons on the N-1 nitrogen atom can participate in nucleophilic attack, making the ring susceptible to electrophilic substitution. However, the electron-withdrawing nature of the two adjacent carbonyl groups reduces the electron density on the nitrogen, thereby deactivating the ring towards electrophilic attack compared to more electron-rich heterocycles. libretexts.org Reactions typically require strong electrophiles and may be facilitated by the formation of an N-1 anion under basic conditions, which then acts as a more potent nucleophile. Common electrophilic substitution reactions include alkylation and acylation at the N-1 position. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com While 3-methylimidazolidine-2,4-dione is not aromatic, the principles of nucleophilic attack on an electrophile are analogous.

Nucleophilic Substitution: The carbonyl carbons (C-2 and C-4) are electrophilic and can be attacked by nucleophiles. Nucleophilic attack on the carbonyl group is a fundamental reaction of imidazolidine-2,4-diones. libretexts.org Furthermore, in derivatives of this compound with a suitable leaving group at the C-5 position, nucleophilic substitution can occur. The nature of the substituent at C-5 significantly influences the feasibility of these reactions. Electron-withdrawing groups enhance the electrophilicity of the C-5 position, making it more susceptible to nucleophilic attack. The mechanism of nucleophilic aromatic substitution (SNA_r) can proceed through a stepwise addition-elimination pathway involving a Meisenheimer complex or via an elimination-addition mechanism involving a benzyne-like intermediate, although the latter is less common for heterocyclic systems. youtube.com In the context of the non-aromatic this compound, nucleophilic substitution at C-5 would likely follow a mechanism akin to nucleophilic aliphatic substitution. Studies on related pyridinium (B92312) ions have shown that the reactivity order for nucleophilic substitution does not always follow the typical "element effect" (F > Cl > Br > I), suggesting that the rate-determining step can be the deprotonation of an addition intermediate rather than the initial nucleophilic attack. nih.gov

The table below summarizes the expected reactivity of this compound in substitution reactions.

| Reaction Type | Reactive Site(s) | Influencing Factors | Typical Reagents |

| Electrophilic Substitution | N-1 | Basicity of N-1, strength of electrophile | Alkyl halides, acyl halides (with base) |

| Nucleophilic Substitution | C-2, C-4, C-5 | Electrophilicity of carbons, nature of leaving group at C-5 | Amines, alkoxides, other nucleophiles |

Racemization and Stereolability of Chiral this compound Derivatives

Chiral derivatives of this compound, particularly those substituted at the C-5 position, can undergo racemization, which is the conversion of an enantiomerically pure or enriched sample into a mixture containing equal amounts of both enantiomers. The stereolability of this chiral center is of significant interest, especially in the context of developing stereospecific synthetic methods.

Kinetic and Mechanistic Studies of Racemization (SE1 Mechanism)

Kinetic and mechanistic studies on the racemization of 5-substituted hydantoins strongly support a unimolecular electrophilic substitution (SE1) mechanism. cardiff.ac.uk This mechanism involves a slow, rate-determining deprotonation at the C-5 position to form a planar, achiral enolate intermediate. This is followed by a rapid, non-stereospecific reprotonation that yields a racemic mixture of the starting hydantoin (B18101). cardiff.ac.ukacs.org

The key steps of the SE1 mechanism are:

Deprotonation: A base removes the proton from the C-5 carbon, which is acidic due to the adjacent electron-withdrawing carbonyl groups.

Formation of a Planar Enolate: The resulting carbanion is stabilized by resonance with the two carbonyl groups, leading to a planar enolate intermediate.

Reprotonation: The enolate intermediate is protonated by a proton source (such as the conjugate acid of the base or the solvent), which can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.

Kinetic studies, including the determination of kinetic isotope effects and solvent kinetic isotope effects, have provided strong evidence against a concerted bimolecular electrophilic substitution (SE2) mechanism. cardiff.ac.uk

Influence of Substituent Effects on Stereolability

The rate of racemization, and thus the stereolability of the C-5 chiral center, is significantly influenced by the nature of the substituents on the hydantoin ring.

Substituents at C-5: Electron-withdrawing groups at the C-5 position increase the acidity of the C-5 proton, thereby accelerating the rate-determining deprotonation step and increasing the rate of racemization. Conversely, electron-donating groups decrease the acidity of the C-5 proton and slow down the racemization process.

Substituents at N-1 and N-3: The presence of a methyl group at the N-3 position, as in this compound, can influence the electronic environment and conformation of the ring, which in turn affects the rate of racemization. Studies on 3-arylhydantoins have shown that substituents on the aryl ring have a measurable effect on the fragmentation pathways in mass spectrometry, which can be correlated with their electronic effects. rsc.org It is plausible that similar electronic effects would influence the stability of the enolate intermediate in racemization. For instance, hydantoins containing a protonated amino or an ammonium (B1175870) group have been shown to exhibit increased stereolability, which is attributed to intramolecular facilitation of racemization by the positive charge. cardiff.ac.uk

The following table provides a qualitative summary of the expected influence of substituents on the racemization rate of 5-substituted 3-methylimidazolidine-2,4-diones.

| Substituent at C-5 | Electronic Effect | Expected Effect on Racemization Rate |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Increases acidity of C-5 proton | Increase |

| Electron-Donating Group (e.g., -Alkyl, -OR) | Decreases acidity of C-5 proton | Decrease |

Solvent Kinetic Isotope Effects on Racemization

Solvent kinetic isotope effect (SKIE) studies, where the reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), are a powerful tool for elucidating reaction mechanisms. nih.gov For the racemization of 5-substituted hydantoins, SKIE studies have been instrumental in supporting the SE1 mechanism. cardiff.ac.uk A significant SKIE (kH/kD > 1) is typically observed, indicating that the cleavage of a bond to hydrogen is involved in the rate-determining step. This is consistent with the deprotonation of the C-5 position being the slow step in the racemization process. The magnitude of the SKIE can provide insights into the transition state of the proton transfer reaction.

Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring can undergo both ring-opening and ring-closing reactions, depending on the reaction conditions and the nature of the reactants.

Ring-Opening Reactions: The hydantoin ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. This typically involves nucleophilic attack at one of the carbonyl carbons, followed by cleavage of an amide bond. For example, strong basic hydrolysis can lead to the formation of a ureido acid, which can be further hydrolyzed to an amino acid, carbon dioxide, and ammonia (B1221849). This reactivity forms the basis for the use of hydantoins as precursors in amino acid synthesis.

Ring-Closing Reactions: The synthesis of the imidazolidine-2,4-dione ring itself is a ring-closing reaction. One of the most common methods is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. wikipedia.org Another important method is the Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate. nih.gov More modern approaches include the cyclization of α-ureido esters or the reaction of α-amino amides with phosgene (B1210022) or its equivalents. rsc.orgorganic-chemistry.org The efficiency and stereochemical outcome of these ring-closing reactions can be highly dependent on the reagents and reaction conditions. For example, the use of triphosgene (B27547) for the cyclization of enantiomerically pure α-amino amides has been shown to proceed without epimerization, whereas 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to complete racemization. organic-chemistry.org

Tautomerism in this compound and its Derivatives

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. masterorganicchemistry.comlibretexts.org this compound can exhibit keto-enol tautomerism due to the presence of α-hydrogens on the C-5 carbon and the carbonyl groups. youtube.comyoutube.com

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and two possible enol forms, where a double bond is formed between C-5 and either C-4 or C-2, and a hydroxyl group is present on the respective carbonyl oxygen.

Diketone Form: This is the generally more stable and predominant tautomer under most conditions.

Enol Forms: The enol forms are typically present in much lower concentrations. The stability of the enol tautomer can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com For instance, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. libretexts.org

The keto-enol tautomerism is crucial as the enol form, although a minor component, is often the reactive species in reactions involving the α-carbon, such as in racemization and certain substitution reactions. The interconversion between the keto and enol forms is typically catalyzed by either acid or base. youtube.com

The potential tautomeric forms of this compound are illustrated below:

Spectroscopic and Crystallographic Characterization of 3 Methylimidazolidine 2,4 Dione and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

For 3-Methylimidazolidine-2,4-dione, the ¹H NMR spectrum is expected to show a signal for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the imidazolidine (B613845) ring. The chemical shifts are influenced by the adjacent carbonyl groups and the nitrogen atom. Similarly, the ¹³C NMR spectrum will display distinct signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons. nih.gov The specific chemical shifts can vary slightly depending on the solvent used. odu.edu

Table 1: Predicted and Experimental NMR Chemical Shifts for this compound

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 | Data not available | ~25 | Data not available |

| C5-H₂ | ~3.9 | Data not available | ~45 | Data not available |

| C=O (C2) | - | - | ~157 | Data not available |

| C=O (C4) | - | - | ~171 | Data not available |

In more complex analogues, such as fluorenylspirohydantoins, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. bas.bg For instance, in 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbonyl carbons (C2'=O and C5'=O) were assigned chemical shifts of δC 155.34 ppm and δC 171.10 ppm, respectively. bas.bg

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for elucidating stereochemistry by detecting through-space interactions between protons that are close to each other, typically within 5 Å. bas.bgnih.gov

For cyclic structures like this compound and its derivatives, NOESY can confirm the relative orientation of substituents. For example, in complex spiro- or fused-ring systems containing an imidazolidine-2,4-dione moiety, NOESY data can differentiate between various possible stereoisomers by revealing which protons are on the same side of the ring system. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

In the IR spectrum of this compound, the most prominent absorption bands are expected to be from the carbonyl (C=O) groups and the N-H bond.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3100 |

| C-H (methyl & methylene) | Stretch | 3000-2850 |

| C=O (carbonyl) | Stretch | 1780-1700 |

| C-N | Stretch | 1400-1000 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.

For substituted analogues, such as 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the IR spectrum shows characteristic bands for the N-H stretch around 3354 cm⁻¹ and 3185 cm⁻¹, and strong carbonyl absorptions at 1779 cm⁻¹ and 1713 cm⁻¹. bas.bg

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. The molecular weight of this compound is 114.10 g/mol . nih.govnist.gov

Under electron ionization (EI), this compound is expected to undergo fragmentation, leading to the formation of characteristic ions. The analysis of these fragments helps to confirm the molecular structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z | Possible Structure |

| [M]⁺ | 114 | Molecular Ion |

| [M - CH₃]⁺ | 99 | Loss of the methyl group |

| [M - CO]⁺ | 86 | Loss of a carbonyl group |

| [M - HNCO]⁺ | 71 | Loss of isocyanic acid |

Note: The relative intensities of the fragment ions can provide further structural clues.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physicochemical property of an ion that reflects its size and shape in the gas phase. nih.gov It is determined using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of characterization that can help to distinguish between isomers and confirm structural assignments. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

The crystal structure of this compound would reveal the planarity of the imidazolidine ring, the bond lengths of the carbonyl groups, and the intermolecular interactions, such as hydrogen bonding, in the solid state. While the specific crystal structure for the parent compound is not detailed in the provided search results, X-ray crystallography has been used to confirm the structures of various analogues, such as certain 1,6-dihydro-1,2,4,5-tetrazines. researchgate.net

Molecular Conformation and Dihedral Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its interaction with its environment. In the case of this compound and its analogues, the planarity of the core imidazolidine-2,4-dione ring and the orientation of its substituents are of particular interest.

The imidazolidine-2,4-dione ring itself is generally observed to be nearly planar. For instance, in 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339), the atoms of the hydantoin (B18101) ring are coplanar with a mean deviation of only 0.015 Å. nih.gov Similarly, in 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, the imidazolidine ring is described as only slightly ruffled, with a root-mean-square deviation of the fitted atoms of 0.0192 Å. nih.gov

For analogues with phenyl substituents, the dihedral angles between the phenyl rings and the imidazolidine-2,4-dione ring are noteworthy. In the case of 3-methyl-5,5-diphenylimidazolidine-2,4-dione (B3061081), the two phenyl substituents at the 5-position are inclined to the five-membered ring plane by 59.17(6)° and 53.21(6)°. researchgate.net A similar trend is observed in 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, where the phenyl rings are inclined at 63.60(8)° and 76.4(1)° to the mean plane of the imidazolidine ring. nih.gov For 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle between the hydantoin unit and the benzene (B151609) ring is 65.55(5)°. nih.gov

These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by the nature of the substituents and the forces present in the crystal lattice.

| Compound | Ring Planarity (rms deviation) | Dihedral Angles |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 0.015 Å nih.gov | Hydantoin and benzene ring: 65.55(5)° nih.gov |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | 0.0192 Å nih.gov | Phenyl rings and imidazolidine ring: 63.60(8)° and 76.4(1)° nih.gov |

| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | Not specified | Phenyl rings and imidazolidine ring: 59.17(6)° and 53.21(6)° researchgate.net |

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. rsc.orgrsc.org In the crystal structures of this compound and its analogues, N-H···O hydrogen bonds are a recurring and crucial feature, leading to the formation of distinct supramolecular assemblies.

A common motif observed is the formation of inversion dimers through N-H···O hydrogen bonds. nih.gov For example, in the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, inversion dimers are formed via N2—H2···O2 hydrogen bonds. nih.gov These dimers can then be further connected into larger structures. In the same compound, these dimers are linked into layers parallel to the (101) plane by C-H···O hydrogen bonds. nih.gov

In other instances, hydrogen bonds lead to the formation of one-dimensional chains. In the crystal of 3-methyl-5,5-diphenylimidazolidine-2,4-dione, molecules form chains parallel to the a-axis direction through N-H···O hydrogen bonds. researchgate.net Similarly, N-H···O hydrogen bonds link the molecules of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione into one-dimensional chains. nih.gov

| Compound | Hydrogen Bonding Motifs | Other Intermolecular Interactions |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | N-H···O inversion dimers forming layers nih.gov | C-H···O hydrogen bonds, C-H···π(ring) interactions nih.gov |

| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | N-H···O hydrogen bonds forming chains researchgate.net | C-H···π(ring) interactions researchgate.net |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | N-H···O hydrogen bonds forming one-dimensional chains nih.gov | Not specified |

Analysis of Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of their characterization, particularly for biologically active compounds where stereoisomers can exhibit different pharmacological activities. For analogues of this compound that possess a chiral center, X-ray crystallography is a powerful tool for unambiguously determining the absolute configuration.

For instance, the synthesis of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione results in a chiral center at the C1 position, where the hydantoin ring is attached to both a methyl and a p-fluorophenyl group. nih.gov The crystallographic analysis of this compound would definitively establish the R or S configuration of this stereocenter. While the provided abstract for this specific compound does not explicitly state the determined absolute configuration, it highlights the presence of the chiral center. nih.gov In another example, the crystal structure of 1β-methyl-4α-isopropylcyclohexyl-spiro-5′-hydantoin was determined, and the X-ray results confirmed the configuration of the molecule as suggested by organic chemists. researchgate.net

The synthesis of 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione, obtained from the reaction of 5-methyl-5-(4-pyridyl)hydantoin with hydrazine, results in a racemic mixture. researchgate.net The compound crystallizes in the tetragonal space group I41/a, with one molecule in the asymmetric unit, confirming the presence of both enantiomers in the crystal lattice. researchgate.net

Solvent Influence on Crystal Structure

The solvent used during crystallization can have a profound impact on the resulting crystal structure, potentially leading to the formation of different polymorphs or solvates. chemrxiv.org This phenomenon is of great importance in the pharmaceutical industry, as different solid forms can exhibit varying physical and chemical properties.

A systematic study of three hydantoin-based active pharmaceutical ingredients revealed that the propensity to form solvates is correlated with the relative packing efficiency of the neat polymorphs and the solvates, as well as the ability of the molecules to pack efficiently in several different ways. chemrxiv.orgchemrxiv.org A survey of the Cambridge Structural Database (CSD) indicated that while the majority of organic structures are solvent-free, a significant portion exists as solvates and hydrates. chemrxiv.org

In some cases, residual solvent molecules can be present in the crystal lattice without being ordered. For instance, in the refinement of the crystal structure of 3-isobutyl-5,5-diphenylimidazolidine-2,4-dione, a small amount of residual electron density that could not be modeled as a plausible solvent molecule was removed using the SQUEEZE procedure in PLATON. nih.gov This suggests the presence of disordered solvent molecules within the crystal structure.

The formation of solvates can also be influenced by the reaction conditions. The Knoevenagel condensation of 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione with p-methoxybenzaldehyde was carried out in refluxing ethanol (B145695) without an additional catalyst, suggesting that the solvent also serves as the reaction medium. mdpi.com The crystallization of nitrofurantoin (B1679001) from methanol (B129727) resulted in a methanol monosolvate, where the methanol molecule participates in the hydrogen-bonding network. researchgate.net

These examples underscore the critical role of the solvent in directing the crystallization process and determining the final solid-state form of this compound and its analogues.

Medicinal Chemistry and Pharmacological Investigations of 3 Methylimidazolidine 2,4 Dione Derivatives

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 3-methylimidazolidine-2,4-dione, these studies have been crucial in optimizing therapeutic efficacy by identifying key structural motifs that govern potency and selectivity.

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. Research has shown that modifications to the core hydantoin (B18101) structure can dramatically alter a compound's affinity and selectivity for different biological targets, particularly serotonin (B10506) receptors and the serotonin transporter (SERT).

In the quest for potent serotonin 5-HT₇ receptor antagonists, the role of aromatic rings attached to the hydantoin core and the arylpiperazine moiety has been systematically analyzed. google.com For a series of 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones, specific substitutions were found to be critical for high affinity. For instance, the introduction of a 5-methyl-5-naphthylhydantoin moiety resulted in highly active 5-HT₇R agents with binding affinities (Ki) under 5 nM and significant selectivity over the 5-HT₁ₐ and D₂ receptors. google.com

Conversely, modifications on the arylpiperazine fragment also dictate the activity profile. The presence of a (1-naphthyl)piperazine group was associated with potent dual-action ligands for both 5-HT₇R and 5-HT₁ₐR. google.com Further studies have indicated that derivatives containing 2,3-dichloro or 3-chlorophenylpiperazine fragments are among the most potent ligands for the serotonin transporter (SERT). rsc.org This highlights that the topology and electronic properties of the substituents are key determinants of whether a derivative will act as a selective antagonist or a multi-target ligand.

| Compound Structure | Key Substituents | Target | Binding Affinity (Ki, nM) | Key Finding |

|---|---|---|---|---|

| 5-methyl-5-naphthylhydantoin derivative | 5-Naphthyl group on hydantoin | 5-HT₇R | ≤ 5 | High affinity and selectivity for 5-HT₇R. google.com |

| (1-naphthyl)piperazine derivative | 1-Naphthyl group on piperazine (B1678402) | 5-HT₇R / 5-HT₁ₐR | 11 / 19 | Potent dual-target activity. google.com |

| 2,3-dichlorophenylpiperazine derivative | 2,3-Dichlorophenyl on piperazine | SERT | Potent (pKi 7.25–7.53) | High affinity for serotonin transporter. rsc.org |

Topographical Requirements for Receptor Binding

The three-dimensional arrangement of a ligand and its interactions within a receptor's binding pocket are critical for its pharmacological effect. For this compound derivatives targeting serotonin receptors, molecular modeling and X-ray crystallography have elucidated the specific topographical requirements for high-affinity binding. google.com

A general pharmacophore model for 5-HT₇ receptor ligands includes a basic nitrogen atom, a hydrogen bond acceptor (HBA) group, and a hydrophobic region, all of which are present in the arylpiperazine hydantoin series. google.comnih.gov Molecular docking studies of these derivatives into homology models of the 5-HT₇R and 5-HT₁ₐR have revealed key interactions. A crucial anchoring point is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain. google.com

Furthermore, the topology of the aromatic substituents is vital for orienting the molecule correctly within the binding site. For example, in dual 5-HT₇R/5-HT₁ₐR ligands, the naphthyl group linked to the piperazine engages in favorable CH-π and π-π stacking interactions with a phenylalanine residue (Phe6.52) in the binding pocket of both receptors. google.com These specific, topographically-driven interactions are essential for stabilizing the ligand-receptor complex and achieving high binding affinity.

Receptor and Enzyme Targeting Mechanisms

Derivatives of this compound exert their pharmacological effects by interacting with specific biological macromolecules, including enzymes and G-protein coupled receptors. The core hydantoin structure serves as a versatile scaffold that can be tailored to inhibit key enzymes in cell death pathways or to modulate the activity of critical neurotransmitter receptors.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of regulated necrotic cell death implicated in various inflammatory diseases. nih.govgoogle.com The this compound scaffold is central to a class of potent RIPK1 inhibitors. The compound 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione, also known as Nec-1s or 7-Cl-O-Nec-1, is a well-established and highly specific inhibitor of RIPK1's kinase activity. nih.gov

Nec-1s functions by directly binding to the ATP-binding site of RIPK1, preventing the autophosphorylation and activation of the kinase. google.com This inhibition effectively blocks the downstream signaling cascade that leads to necroptosis, which involves the subsequent activation of RIPK3 and mixed-lineage kinase domain-like pseudokinase (MLKL). google.com By halting this process, Nec-1s and related compounds can protect cells from necroptotic death, offering a promising therapeutic strategy for conditions driven by RIPK1-mediated inflammation and cell death. nih.gov Research has also identified the FDA-approved drug primidone (B1678105) as a potent RIPK1 inhibitor that appears to share an identical mode of action with Nec-1s. nih.gov

| Compound Name | Core Structure | Mechanism of Action | Significance |

|---|---|---|---|

| Necrostatin-1 (Nec-1) | Thiohydantoin | Inhibits RIPK1 kinase activity. google.com | First-in-class necroptosis inhibitor; has off-target activity and suboptimal pharmacokinetics. google.com |

| Nec-1s (7-Cl-O-Nec-1) | This compound | Potent and selective inhibitor of RIPK1 kinase activity. nih.gov | More stable and specific analog of Nec-1. nih.gov |

| Primidone | Pyrimidine-4,6-dione | Potent inhibitor of RIPK1 activation. nih.gov | FDA-approved drug identified as an effective RIPK1 inhibitor with a mode of action similar to Nec-1s. nih.gov |

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. Their dysregulation is linked to numerous pathologies, including arthritis and cancer. google.com The imidazolidine-2,4-dione (hydantoin) ring has been successfully employed as a zinc-binding group (ZBG) in the design of potent MMP inhibitors. nih.gov This strategy aimed to replace the reverse hydroxamate ZBG, which was associated with poor selectivity and off-target effects in earlier generations of inhibitors. nih.gov

Medicinal chemistry campaigns have developed aryl piperazine and piperidine (B6355638) ether hydantoins as potent inhibitors of MMP13, a key collagenase implicated in osteoarthritis. nih.gov The hydantoin moiety effectively chelates the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity. One such compound, (5S)-5-({[6-(4-chlorophenyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]sulfonyl}methyl)-5-methylimidazolidine-2,4-dione, is a patented MMP inhibitor. google.com Through optimization of potency, selectivity against other MMPs (like MMP14), and pharmacokinetic properties, the compound AZD6605 was identified as a candidate drug, demonstrating the therapeutic potential of using the hydantoin core to target MMPs. nih.gov

| Compound/Series | Key Structural Feature | Target MMP | Mechanism |

|---|---|---|---|

| Aryl piperazine hydantoins | Hydantoin as a zinc-binding group | MMP13 | Inhibition of catalytic zinc ion. nih.gov |

| (5S)-5-({[6-(4-chlorophenyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]sulfonyl}methyl)-5-methylimidazolidine-2,4-dione | Sulfonylmethyl-5-methylimidazolidine-2,4-dione | MMPs | Inhibition of metalloproteinase activity. google.com |

| AZD6605 | Hydantoin-based structure | MMP13 | Potent and selective inhibition. nih.gov |

Serotonin Receptor (5-HT₇R, 5-HT₁ₐR) Ligand Interactions

The 5-HT₇ and 5-HT₁ₐ serotonin receptors are important targets for the treatment of central nervous system disorders like depression and anxiety. google.com Derivatives of this compound have been extensively studied as ligands for these receptors, with research focusing on achieving either high selectivity for 5-HT₇R or a dual-targeting profile for both 5-HT₇R and 5-HT₁ₐR. google.com

| Derivative Type | 5-HT₇R Affinity (Ki, nM) | 5-HT₁ₐR Affinity (Ki, nM) | Pharmacological Profile |

|---|---|---|---|

| 5-methyl-5-naphthylhydantoin derivatives | ≤ 5 | High selectivity over 5-HT₁ₐR | Selective 5-HT₇R agent. google.com |

| (1-naphthyl)piperazine derivatives | 11 | 19 | Potent dual 5-HT₇R/5-HT₁ₐR ligand. google.com |

| General imidazolidine-2,4-dione derivatives | Variable | 23–350 | Generally high affinity for 5-HT₁ₐR. rsc.org |

Protein Tyrosine Phosphatase (PTP1B, LYP) Inhibition

Derivatives of imidazolidine-2,4-dione have been investigated for their potential to inhibit protein tyrosine phosphatases (PTPs), which are crucial regulators of signal transduction pathways. Specifically, research has focused on Protein Tyrosine Phosphatase 1B (PTP1B) and Lymphoid-specific tyrosine phosphatase (LYP).

PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov A series of imidazolidine-2,4-dione derivatives have been identified as inhibitors of PTP1B. nih.gov Through a 'core hopping' strategy, a selective PTP1B inhibitor was discovered, and its potential binding mode with the enzyme was proposed using molecular dynamics simulations and binding free energy calculations. nih.gov This highlights the potential of the imidazolidine-2,4-dione scaffold in developing selective and effective PTP1B inhibitors. nih.gov

In the context of autoimmune diseases, Lymphoid-specific tyrosine phosphatase (LYP) has emerged as a promising target due to its exclusive expression in immune cells and its role in down-regulating the T-cell receptor (TCR) signaling pathway. nih.gov Novel imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been designed and synthesized as LYP inhibitors. nih.gov Among these, cinnamic acid-based inhibitors demonstrated good LYP inhibitory activities, with the most potent compound being identified as a competitive and reversible inhibitor. nih.gov This particular derivative also exhibited better selectivity for LYP over other phosphatases. nih.gov Furthermore, it was shown to regulate the TCR-associated signaling pathway in Jurkat T cells, underscoring the therapeutic potential of imidazolidine-2,4-dione derivatives for autoimmune conditions. nih.gov

Targeting N-acetyltransferase Enzymes in Mycobacteria

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic targets. mdpi.com One such potential target is the arylamine N-acetyltransferase (NAT) enzyme, which is essential for the intracellular survival of M. tuberculosis and plays a role in its lipid metabolism. mdpi.com

While direct studies on this compound derivatives are not extensively documented in this specific context, research on related heterocyclic compounds provides valuable insights. For instance, derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one have been identified as potent inhibitors of Mycobacterium tuberculosis growth, outperforming some first-line antituberculosis drugs in vitro. mdpi.com These compounds were found to be selective and bactericidal towards slow-growing mycobacteria and demonstrated low cytotoxicity towards mammalian cell lines. mdpi.com Importantly, these derivatives were identified as good inhibitors of recombinant mycobacterial NAT, suggesting this as a possible mechanism of their antitubercular action. mdpi.com

Furthermore, various thiazolidin-4-one derivatives, which share a structural relationship with imidazolidine-2,4-diones, have been synthesized and evaluated for their anti-mycobacterial activity. researchgate.net Some of these compounds have exhibited significant efficacy against M. tuberculosis H37Rv. researchgate.net The exploration of these related heterocyclic scaffolds as inhibitors of mycobacterial enzymes like NAT provides a strong rationale for investigating this compound derivatives for the same purpose. mdpi.comresearchgate.net

Inhibition of ADAMTS 4 and 5

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) 4 and 5 are key enzymes in the degradation of aggrecan, a major component of articular cartilage. nih.govnih.gov Their inhibition is a promising therapeutic strategy for osteoarthritis. nih.govnih.gov Small-molecule inhibitors of ADAMTS-4/5 often feature a zinc-binding functionality, a hydrophobic moiety, and a linker. nih.gov Notably, the hydantoin scaffold, to which this compound belongs, is one of the zinc-binding groups found in current ADAMTS-4/5 inhibitors. nih.gov

Research into novel ADAMTS-5 inhibitors has led to the optimization of a promising hydantoin series, resulting in the discovery of potent and selective inhibitors. nih.gov While specific studies on this compound derivatives are not detailed, the established role of the hydantoin core in binding to the active site of these enzymes suggests the potential of this class of compounds as ADAMTS inhibitors. The development of orally bioavailable ADAMTS-4/5 inhibitors with good selectivity over other metalloproteases is an active area of research. nih.gov

Interactions with Androgen Receptors

The androgen receptor (AR) is a key target in the treatment of prostate cancer. mdpi.com Derivatives of imidazolidine-2,4-dione have been investigated for their potential as AR antagonists. In one study, the thiohydantoin pharmacophore in the known AR antagonist enzalutamide (B1683756) was replaced by a 4,4-dimethylimidazolidin-2-one (B1604564) moiety. nih.gov The resulting derivatives were evaluated for their antiproliferative activities against an androgen-dependent prostate cancer cell line (LNCaP). nih.gov One of the reported molecules showed significantly improved in vitro activity compared to the parent compound. nih.gov

In another study, a new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were rationally designed and synthesized as potential treatments for prostate cancer. mdpi.com These compounds were biologically analyzed for their anticancer effects against both androgen-sensitive (AR+LNCaP) and androgen-insensitive (AR-PC-3) prostate cancer cell lines. mdpi.com Several of these derivatives recorded low micromolar IC50 values with high selectivity towards the androgen-sensitive LNCaP cells. mdpi.com These findings indicate that the imidazolidine-2,4-dione scaffold is a promising platform for the development of novel androgen receptor antagonists for prostate cancer therapy. mdpi.comnih.gov

In Vitro and In Vivo Biological Evaluations

Anticancer and Antiproliferative Activities

The imidazolidine-2,4-dione scaffold and its derivatives have been the subject of numerous studies for their potential as anticancer and antiproliferative agents. rjpn.orgnih.govnih.gov These compounds have been shown to exhibit a broad range of activities against various human solid tumors. rjpn.org The anticancer effects of these derivatives are often attributed to their ability to interfere with cell cycle progression, induce apoptosis, and in some cases, inhibit angiogenesis. mdpi.com

Cytotoxicity against Cancer Cell Lines (e.g., HepG2, Breast, Prostate, Glioma, Colorectal, Lung Cancer Cells)

The cytotoxic effects of this compound derivatives and related compounds have been evaluated against a panel of human cancer cell lines.

HepG2 (Liver Cancer) Cells: Several studies have demonstrated the cytotoxicity of imidazolidine-2,4-dione and its thio-analogs against HepG2 cells. For instance, 2-thioxoimidazolidin-4-one derivatives incorporated with various heterocyclic moieties have shown cytotoxicity against the HepG2 cell line. nih.gov In one study, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives were synthesized and evaluated, with some compounds showing good antiproliferative activity against HepG2 cells. nih.gov Another study on 2-thioxoimadazolidin-4-one derivatives reported potent cytotoxic effects against HepG2 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Breast Cancer Cells: Imidazolidine-2,4-dione derivatives have been screened for their activity against breast cancer cell lines such as MCF-7. elsevierpure.com One study reported a 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione derivative to be highly active against the MCF-7 breast cancer cell line. elsevierpure.com Thiazolidine-2,4-dione derivatives, which are structurally related, have also shown strong inhibitory effects on the growth of breast cancer cells.

Prostate Cancer Cells: As mentioned in section 5.2.7, derivatives of imidazolidine-2,4-dione have shown significant antiproliferative activity against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. mdpi.com A new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives displayed IC50 values in the low micromolar range against LNCaP cells. mdpi.com

Glioma Cells: The cytotoxic effects of related thiazolidinedione derivatives have been investigated in human glioblastoma cell lines (U87, U138, LN405). A synergistic cytotoxic effect was observed when statins were combined with pioglitazone, a thiazolidinedione. Another study on a synthetic 4-thiazolidinone (B1220212) derivative, Les-3288, showed it to be more effective in destroying human glioblastoma U251 cells compared to standard chemotherapeutic agents, with its effect realized via apoptosis.

Colorectal Cancer Cells: A novel imidazolidine-4-one derivative has been investigated for its anticancer effect against the LS-174T colorectal adenocarcinoma cell line. mdpi.com This derivative effectively and significantly inhibited cell proliferation, with an IC50 value comparable to the standard drug 5-Fluorouracil. mdpi.com Another study on a series of imidazolidin-4-one (B167674) derivatives found one compound to have the best anticancer activity in HCT116 and SW620 colorectal cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS).

Lung Cancer Cells: An imidazolidine-2,4-dione derivative has been reported to show good antiproliferative activity against the A549 lung cancer cell line. rjpn.org Additionally, a study on thiazolidinone derivatives identified compounds that selectively killed the H460 non-small cell lung cancer cell line and its paclitaxel-resistant variant at low micromolar concentrations while showing much less toxicity to normal human fibroblasts.

Interactive Data Table of Cytotoxicity

| Cell Line | Compound Class | Derivative/Compound | IC50 (µM) | Reference |

| HepG2 (Liver) | 2-Thioxoimidazolidin-4-one | with benzimidazole/pyrazole (B372694)/triazole | 2.33 µg/mL | nih.gov |

| HepG2 (Liver) | 2-Thioxoimadazolidin-4-one | Compound 4 | 0.017 | nih.gov |

| HCT-116 (Colon) | Imidazoline | - | 0.76 µg/mL | nih.gov |

| LS-174T (Colorectal) | Imidazolidine-4-one | Novel derivative | 54.406 µg/mL | mdpi.com |

| HCT116 (Colorectal) | Imidazolidin-4-one | Compound 9r | - | |

| MCF-7 (Breast) | Imidazolidine-2,4-dione | Compound 3e | 20.4 µg/mL | elsevierpure.com |

| LNCaP (Prostate) | Pyrazolylmethylene-2-thioxoimidazolidin-4-one | Compounds 3i, 3k | 5.22 - 11.75 | mdpi.com |

| U87, U138, LN405 (Glioma) | Thiazolidinedione | Pioglitazone (in combination) | - | |

| U251 (Glioma) | 4-Thiazolidinone | Les-3288 | - | |

| A549 (Lung) | Imidazolidine-2,4-dione | - | - | rjpn.org |

| H460 (Lung) | Thiazolidinone | - | 0.21 - 2.93 |

Induction of Apoptosis

Derivatives of imidazole (B134444) and related heterocyclic structures have been investigated for their ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The therapeutic strategy of targeting apoptotic pathways is a cornerstone of cancer treatment, as tumors often arise from a failure of cells to undergo apoptosis amidst excessive proliferation.

Research into novel imidazole derivatives has identified compounds with significant antiproliferative activity against various cancer cell lines. nih.gov One such derivative, compound 4f , demonstrated outstanding activity against three cancer cell lines, proving considerably more potent than control drugs like 5-FU and MTX. nih.gov Mechanistic studies revealed that this compound induces apoptosis through the intrinsic mitochondrial pathway. nih.gov Specifically, it was shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further studies on trisubstituted-imidazoles have also shown their potential to induce apoptosis in human breast cancer cells by targeting key oncogenic signaling pathways. nih.gov

MDM2/MDM4 Complex Targeting

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its function is often inactivated in human cancers. mdpi.comnih.gov Two of its major negative regulators are the oncoproteins MDM2 and its homolog MDM4 (also known as MDMX). mdpi.commdpi.comnih.gov These proteins can bind to p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via E3 ubiquitin ligase activity. mdpi.comnih.gov In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2 and/or MDM4. mdpi.comnih.gov

This has led to the development of therapeutic strategies aimed at reactivating p53 by disrupting the p53-MDM2/MDM4 interaction. nih.govnih.gov A significant focus has been on targeting the formation of the MDM2/MDM4 heterodimer complex, which is required for the efficient inactivation of p53. mdpi.comnih.gov Inhibitors targeting the E3 ligase activity of the MDM2-MDM4 complex are considered particularly desirable for cancers with mutant or null p53 status. mdpi.comnih.gov

Researchers have developed small molecules and peptides that can block these interactions. nih.govnih.gov For example, a pyrazole derivative, MMRi36C , was identified that can dissociate the MDM2-MDM4 RING heterodimers, thereby inhibiting the E3 ligase activity of the complex and inducing p53-independent apoptosis in leukemic cells. mdpi.comnih.gov This discovery highlights a novel class of compounds that target the MDM2-MDM4 ubiquitin E3 ligase for apoptosis induction. mdpi.comnih.gov The interface between MDM2 and MDM4 is now considered a valuable molecular target for the therapeutic reactivation of p53's tumor-suppressive functions. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The imidazolidine-2,4-dione scaffold and its thio-substituted analog, thiohydantoin, are present in a wide range of biologically active compounds. mdpi.comderpharmachemica.com Derivatives of these core structures have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov This has driven significant research into synthesizing and evaluating novel derivatives to combat infectious diseases and the growing threat of antimicrobial resistance. nih.govnih.gov

Activity against Gram-positive and Gram-negative Bacteria

Derivatives based on the imidazolidine-4-one and hydantoin core have shown potent and broad-spectrum antibacterial activity. nih.govnih.gov A series of bis-cyclic imidazolidine-4-one derivatives were developed that displayed strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lead compound from this series was found to rapidly kill bacteria by disrupting their cell membranes, a mechanism analogous to that of host defense peptides. nih.gov

Similarly, a series of hydantoin derivative dimers were designed and shown to be effective against a panel of ESKAPE pathogens. nih.govrsc.org These dimers, featuring a rigid aromatic linker between two hydantoin cores, function as membrane-active agents. nih.govrsc.org Mechanistic studies confirmed that these compounds cause bacterial cell death by disrupting membrane integrity, leading to the dissipation of the proton motive force. nih.gov Notably, these derivatives exhibited a low probability of inducing drug resistance in MRSA over numerous passages. nih.govnih.gov Other studies have shown that 3-substituted-5,5-diphenylhydantoins can exhibit weak to moderate activity against E. coli and E. faecalis. researchgate.net

| Compound Type | Derivative/Compound | Target Bacteria | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| bis-cyclic imidazolidine-4-one | Compound 3 | MRSA, MRSE, E. coli, K. pneumoniae | Potent activity | nih.gov |

| Hydantoin derivative dimer | Compound 5 (C6 lipid tail) | Gram-positive & Gram-negative panel | GM = 5.37 | nih.gov |

| Hydantoin derivative dimer | Compound 18 | S. aureus, E. coli | Rapid killing at 1x, 2x, 4x MIC | nih.gov |

| 3-alkyl-5,5-diphenylhydantoin | 3-iso-Pr derivative | E. faecalis, E. coli | Weak activity | researchgate.net |

| 3-alkyl-5,5-diphenylhydantoin | 3-benzyl derivative | E. faecalis, E. coli | Weak activity | researchgate.net |

Anti-tubercular Activity

The rise of drug-resistant tuberculosis (TB) has necessitated the discovery of novel therapeutic agents. nih.govnih.gov Heterocyclic compounds, particularly those containing a thiazolidine-2,4-dione (TZD) or imidazolidine-dione core, have emerged as a promising area of investigation. nih.govnih.govresearchgate.net

Hybrids combining a TZD scaffold with a pyridinecarbohydrazone or thiosemicarbazone moiety have demonstrated high antimycobacterial activity. nih.govnih.gov Several of these compounds exhibited potent activity against the reference H37Rv strain of Mycobacterium tuberculosis as well as wild-type strains, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range (0.078–0.283 µM). nih.govnih.gov Furthermore, these hybrids showed a synergistic effect when combined with first-line TB drugs like isoniazid (B1672263) and rifampicin. nih.govnih.gov

A patent has also described novel oxoimidazolidine derivatives as potent anti-tubercular agents. google.com Specific derivatives, 4q and 4v , were evaluated against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, indicating the potential of this scaffold to overcome existing resistance mechanisms. google.com

| Compound Type | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione (TZD) hybrids | M. tuberculosis H37Rv & wild strains | 0.078–0.283 µM | nih.govnih.gov |

| 2-phenylindol-3-ylthiazolidin-4-one (29d) | M. tuberculosis H37Rv | 1.5 µg/mL | mdpi.com |

| Indolyl-pyridine-thiazolidin-4-one (30e, 30h, 30i) | M. tuberculosis H37Rv | 0.8 µg/mL | mdpi.com |

| Oxoimidazolidine derivatives (4q, 4v) | M. tuberculosis H37Rv, MDR, XDR | Active | google.com |

Antifungal Efficacy

Derivatives of related heterocyclic systems like thiazole (B1198619) and thiohydantoin have shown significant antifungal properties. derpharmachemica.comnih.gov The increasing incidence of infections caused by resistant Candida species has driven the search for new antifungal agents. nih.gov